21-1-((Ethoxyethoxy)acetyl)cortisone
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Overview
Description
21-1-((Ethoxyethoxy)acetyl)cortisone is a synthetic corticosteroid derivative. Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex and are involved in a wide range of physiological processes, including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Preparation Methods
The synthesis of 21-1-((Ethoxyethoxy)acetyl)cortisone involves multiple steps, starting from cortisone. The key steps include the introduction of the ethoxyethoxyacetyl group at the 21st position of the cortisone molecule. This can be achieved through a series of organic reactions, including esterification and acylation reactions. Industrial production methods typically involve the use of advanced organic synthesis techniques and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
21-1-((Ethoxyethoxy)acetyl)cortisone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
21-1-((Ethoxyethoxy)acetyl)cortisone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of other complex molecules.
Biology: It is used in studies related to steroid metabolism and hormone regulation.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 21-1-((Ethoxyethoxy)acetyl)cortisone involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, which then translocates to the nucleus and binds to specific DNA sequences, leading to the regulation of gene expression. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
21-1-((Ethoxyethoxy)acetyl)cortisone is similar to other corticosteroid derivatives, such as hydrocortisone and prednisone. it has unique structural features, such as the ethoxyethoxyacetyl group, which may confer distinct pharmacological properties. Similar compounds include:
Properties
Molecular Formula |
C25H36O6 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[2-(1-ethoxyethoxy)acetyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C25H36O6/c1-5-30-15(2)31-14-21(28)25(29)11-9-19-18-7-6-16-12-17(26)8-10-23(16,3)22(18)20(27)13-24(19,25)4/h12,15,18-19,22,29H,5-11,13-14H2,1-4H3/t15?,18-,19-,22+,23-,24-,25-/m0/s1 |
InChI Key |
LYFRAIJVPVCMLJ-FJSKXSPWSA-N |
Isomeric SMILES |
CCOC(C)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CCOC(C)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
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